Product packaging for Sodium 4-Hydroxy-4-methylpentanoate(Cat. No.:)

Sodium 4-Hydroxy-4-methylpentanoate

Cat. No.: B10788063
M. Wt: 154.14 g/mol
InChI Key: RKKDHFJDHVHVLY-UHFFFAOYSA-M
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Description

Sodium 4-Hydroxy-4-methylpentanoate, also known as UMB68, is a sodium salt of a tertiary alcohol analog of γ-Hydroxybutyric acid (GHB) with the molecular formula C6H11NaO3 and a molecular weight of 154.14 g/mol . This compound is specifically designed as a research tool to study the GHB receptor. It binds selectively to the GHB receptor ligand in binding assays with an affinity similar to that of GHB itself, but crucially, it shows no significant affinity (IC50 >100 µM) for GABAA or GABAB receptors . This unique binding profile makes it an invaluable pharmacological tool, as it allows for the investigation of the GHB receptor's function in the absence of the complicating GABAergic effects associated with GHB . In preclinical research, UMB68 is used to delineate the exact mechanism of action of GHB and to explore the distinct physiological roles of the GHB receptor. Because its tertiary alcohol structure cannot be metabolized into GABA-active compounds, it provides a more specific pathway for studying sleep disorders and the neurological mechanisms underlying GHB's effects . Available as a solid, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NaO3 B10788063 Sodium 4-Hydroxy-4-methylpentanoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKDHFJDHVHVLY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Sodium 4 Hydroxy 4 Methylpentanoate and Its Chemical Analogues

Classical and Established Synthetic Pathways

Traditional synthetic routes provide robust and scalable methods for the production of 4-hydroxy-4-methylpentanoic acid and its subsequent conversion to its sodium salt. These pathways often involve foundational reactions in organic chemistry.

The Grignard reaction is a powerful tool for carbon-carbon bond formation and is well-suited for creating tertiary alcohols. leah4sci.com A common strategy for synthesizing 4-hydroxy-4-methylpentanoic acid involves the reaction of a Grignard reagent with a ketone-bearing ester.

Specifically, the synthesis can be initiated from ethyl levulinate (ethyl 4-oxopentanoate). In this process, two equivalents of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), are reacted with ethyl levulinate. The first equivalent of the Grignard reagent attacks the ketone carbonyl group, while the second equivalent reacts with the ester group. However, a more controlled approach involves the reaction of methylmagnesium bromide with the keto group of levulinic acid or its ester to form the tertiary alcohol. The subsequent acidification of the intermediate magnesium salt yields 4-hydroxy-4-methylpentanoic acid. gauthmath.com The Grignard reagent must be prepared in an anhydrous ether solvent, as it reacts readily with protic solvents, which would neutralize the reagent. leah4sci.com

The aldol (B89426) condensation reaction provides an efficient route to key precursors of 4-hydroxy-4-methylpentanoic acid. iitk.ac.in The most direct precursor that can be synthesized via this method is 4-hydroxy-4-methyl-2-pentanone, commonly known as diacetone alcohol. This compound is formed through the self-condensation of two molecules of acetone (B3395972) in the presence of a base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide. google.comdoubtnut.com

The reaction involves the formation of an enolate from one acetone molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule. doubtnut.com While traditional methods using solid NaOH or KOH are effective, they can lead to side reactions and difficulties in purification. google.com Modern approaches may utilize catalysts like treated ion exchange resins and magnesium hydroxide to improve product quality and reduce environmental impact. google.com Once 4-hydroxy-4-methyl-2-pentanone is obtained, it can be converted to 4-hydroxy-4-methylpentanoic acid through an oxidation reaction, such as the haloform reaction.

Catalyst SystemTemperatureReaction TimeKey Advantages
Solid Sodium HydroxideVariesLongTraditional, well-established method.
Strong-Acid Cation Exchange ResinVariesLonger than base catalysisAvoids need for pH neutralization with acid.
Treated Ion Exchange Resin & Magnesium Hydroxide0-40 °C (for cooled acetone steam)ShorterFewer side reactions, improved energy efficiency, no additives needed for neutralization. google.com

The final step in the synthesis of Sodium 4-Hydroxy-4-methylpentanoate is the conversion of the carboxylic acid or its ester into the corresponding sodium salt. This is most commonly and efficiently achieved through saponification, which is the basic hydrolysis of an ester. chemguide.co.ukmasterorganicchemistry.com

In this process, an ester of 4-hydroxy-4-methylpentanoic acid (e.g., methyl 4-hydroxy-4-methylpentanoate) is heated under reflux with an aqueous solution of a strong base, typically sodium hydroxide (NaOH). libretexts.orglibretexts.org The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the cleavage of the ester bond, yielding an alcohol and the sodium salt of the carboxylic acid (this compound). masterorganicchemistry.com

This method offers two significant advantages over acid-catalyzed hydrolysis: the reaction is irreversible and goes to completion, and the separation of products is simpler. chemguide.co.uklibretexts.org The resulting alcohol can be removed by distillation, leaving the aqueous solution of the desired sodium salt.

Hydrolysis MethodReagentsKey CharacteristicsProducts
Acidic Hydrolysis Dilute Acid (e.g., HCl, H₂SO₄), Excess WaterReversible reaction, does not go to completion. libretexts.orgCarboxylic Acid + Alcohol libretexts.org
Basic Hydrolysis (Saponification) Dilute Alkali (e.g., NaOH)Irreversible, one-way reaction that goes to completion. chemguide.co.ukCarboxylate Salt + Alcohol libretexts.org

Advanced and Stereoselective Synthetic Approaches

For chemical analogues of 4-hydroxy-4-methylpentanoate that are chiral, stereoselective synthesis is critical to obtain a single, desired enantiomer. While 4-hydroxy-4-methylpentanoic acid itself is achiral, the methodologies described here are paramount for its chiral analogues.

Asymmetric catalysis employs chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For the synthesis of chiral hydroxy acids, several strategies have been developed.

One established method involves the use of chiral auxiliaries. For instance, in the synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid, a chiral auxiliary like (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (B1210297) (HYTRA) can be used to direct the stereochemistry of an aldol reaction. orgsyn.org Another powerful technique is the Sharpless asymmetric epoxidation, which can create a key stereocenter in a molecule that is later converted into the desired hydroxy acid. nih.gov These methods provide high enantiomeric excess (ee), ensuring the production of optically pure compounds.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and stereoselectivity, often under mild reaction conditions. rsc.org For the synthesis of enantiopure hydroxy acids, enzymes such as lipases and dehydrogenases are particularly valuable.

Lipases can be used for the kinetic resolution of a racemic mixture of hydroxy acid esters through regioselective acylation or hydrolysis. researchgate.netnih.gov In this process, the enzyme selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted forms. More advanced methods involve deracemization, where a multi-enzyme system converts a racemate entirely into a single enantiomer, achieving a theoretical yield of 100%. researchgate.net For example, specific dehydrogenases, such as L-2-hydroxy-4-methylpentanoic acid dehydrogenase, have been identified and used for the production of specific enantiomers of hydroxy acids. google.com These enzymatic routes are highly efficient and environmentally friendly alternatives to classical chemical methods.

Enzymatic ApproachEnzyme ClassApplicationExample
Kinetic Resolution LipaseRegioselective acylation of a racemic ester. researchgate.netResolution of N-methyl-4-hydroxyalkanamides. researchgate.net
Asymmetric Reduction DehydrogenaseReduction of a prochiral ketone to a chiral alcohol.Synthesis of (R)-2-hydroxy acids. researchgate.net
Deracemization Multi-enzyme Cascade (e.g., Oxidoreductases)Conversion of a racemic mixture to a single enantiomer. researchgate.netDeracemization of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. researchgate.net
Chemo-enzymatic Synthesis Dehydrogenase & MonooxygenaseMulti-step synthesis combining chemical and biological steps. rsc.orgSynthesis of 11-hydroxyundecanoic acid from ricinoleic acid. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally and economically sustainable production methods. While specific literature for this exact compound is sparse, general principles can be applied based on the synthesis of its parent acid, 4-hydroxy-4-methylpentanoic acid, and related compounds. Traditional synthesis routes for similar molecules often rely on harsh catalysts like solid sodium hydroxide or potassium hydroxide, which can lead to violent side reactions, significant waste, and products that are difficult to purify. google.com

Greener approaches aim to mitigate these issues by focusing on several key areas:

Catalysis: Replacing strong, single-use chemical catalysts with recyclable or more benign alternatives is a primary goal. For aldol-type reactions, which are fundamental to creating the carbon skeleton, options include using macroporous strong acid cation resins or mixed catalysts like treated ion exchange resin and magnesium hydroxide. google.com These can reduce waste and simplify product purification by eliminating the need to neutralize the reaction mixture with acids like phosphoric acid. google.com

Solvent Choice: The ideal green synthesis minimizes or eliminates the use of hazardous organic solvents. Exploring reactions in greener solvents, such as water or supercritical fluids, or even performing reactions under solvent-free conditions (mechanochemistry), can dramatically reduce environmental impact. ijpsr.com

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can lead to significantly shorter reaction times (from hours to minutes) and milder reaction conditions, which contributes to a more sustainable process. ijpsr.com

The objective is to achieve high-yield syntheses that are safer, generate less pollution, and are more convenient than traditional methods. ijpsr.com

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or metabolic pathways. britannica.com By replacing an atom in a molecule with one of its heavier, less abundant isotopes, researchers can distinguish the labeled molecule from its natural counterpart using analytical methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgyoutube.com This allows for the detailed study of reaction mechanisms and the metabolic fate of compounds. youtube.com

The synthesis of isotopically labeled analogues of 4-hydroxy-4-methylpentanoic acid is essential for studying its pharmacology and mechanism of action without interference from other processes. wikipedia.org For example, by labeling specific atoms, one can determine which bonds are broken and which are formed during a transformation, providing clear evidence for a proposed reaction pathway. youtube.com

Strategies for Carbon-13 and Deuterium (B1214612) Labeling

Carbon-13 (¹³C) and deuterium (²H or D) are the most common stable isotopes used in organic synthesis for labeling studies. nih.gov The choice between them depends on the specific research question and analytical method.

Carbon-13 (¹³C) Labeling:

Advantages: ¹³C is a stable isotope that behaves almost identically to the more abundant ¹²C in chemical reactions. This leads to a lower kinetic isotope effect (a change in reaction rate due to isotopic substitution), which means the labeled molecule is a more accurate tracer of the unlabeled compound's behavior. nih.govresearchgate.net This results in higher precision in quantitative studies. nih.gov

Strategies: A common strategy is to start the synthesis with a commercially available ¹³C-labeled precursor. soton.ac.uk For this compound, one could envision a synthesis starting with ¹³C-labeled acetone or a labeled acetate derivative to build the carbon skeleton, allowing for the specific placement of the ¹³C atom at desired positions.

Deuterium (²H) Labeling:

Advantages: Deuterated starting materials are often less expensive than their ¹³C counterparts.

Challenges: The greater mass difference between deuterium and protium (B1232500) (¹H) can sometimes lead to a significant kinetic isotope effect, slowing down reactions that involve breaking a C-H bond. nih.gov Furthermore, deuterium labels on exchangeable sites (like -OH or -COOH groups) can be lost to the solvent. researchgate.net Deuterium labeling can also cause slight shifts in chromatographic retention times, which can complicate analysis if the labeled compound is used as an internal standard. researchgate.net

Strategies: Deuterium can be incorporated by using a deuterated reagent, such as lithium aluminum deuteride (B1239839) for reductions, or by performing hydrogen-deuterium exchange reactions on an intermediate compound. soton.ac.uk

The following table outlines potential labeling strategies for mechanistic studies of 4-hydroxy-4-methylpentanoic acid.

Labeling PositionIsotopeRationale for StudyStarting Material Example
Carboxyl Carbon (C1)¹³CTo trace the fate of the carboxyl group in metabolic or degradation pathways.[1-¹³C]Acetic acid derivative
Methyl Carbons (C5, C5')¹³C or ²HTo investigate reactions involving the methyl groups or to track the entire carbon backbone.[¹³C₃]Acetone or [²H₆]Acetone
Hydroxyl Hydrogen²HTo study the role of the hydroxyl group in proton exchange or hydrogen bonding.Deuterated water (D₂O) during hydrolysis
Backbone Methylene (B1212753) (C2, C3)²HTo probe the kinetic isotope effect of reactions involving C-H bond cleavage at these positions.Deuterated succinic anhydride (B1165640) derivative

Incorporation of Other Isotopic Tracers

Beyond carbon and hydrogen, other elements in this compound can be isotopically labeled to answer different scientific questions.

Oxygen-18 (¹⁸O): Oxygen has stable isotopes, with ¹⁸O being a common tracer. It is invaluable for elucidating reaction mechanisms involving oxygen atoms, such as esterification, hydrolysis, or oxidation. For example, in studying the formation of an ester from 4-hydroxy-4-methylpentanoic acid, one could label the hydroxyl oxygen with ¹⁸O. youtube.com By analyzing the mass of the water molecule produced during the reaction, it can be determined whether the oxygen atom came from the alcohol or the carboxylic acid, thus confirming the reaction mechanism. youtube.com

Radioactive Isotopes (Tritium, ³H): Tritium (³H) is a radioactive isotope of hydrogen. It offers extremely high detection sensitivity, allowing researchers to trace minuscule quantities of a compound. annualreviews.org While its radioactivity requires specialized handling and facilities, the soft beta radiation it emits makes it suitable for many biological tracer studies. annualreviews.org

The table below summarizes the application of these other isotopic tracers.

IsotopeTypeCommon Application in Studying the CompoundAdvantageDisadvantage
¹⁸OStableElucidating mechanisms of esterification, hydrolysis, and oxidation by labeling carboxyl or hydroxyl oxygens. youtube.comProvides direct mechanistic insight into reactions involving oxygen.Can be more synthetically challenging to incorporate specifically.
³HRadioactiveHigh-sensitivity tracer studies in biological systems to track distribution and metabolic fate. annualreviews.orgExtremely high sensitivity allows for detection of very low concentrations.Requires specialized handling and disposal due to radioactivity.

Chemical Reactivity and Mechanistic Investigations of Sodium 4 Hydroxy 4 Methylpentanoate

Reactions Involving the Carboxylate Moiety

The carboxylate group is a versatile functional handle. For most transformations, the sodium salt is first neutralized with acid to generate the free carboxylic acid, 4-hydroxy-4-methylpentanoic acid. orgsyn.org This protonation step is crucial for subsequent reactions like esterification and amidation.

Esterification and Amidation Reactions

Esterification: The conversion of 4-hydroxy-4-methylpentanoic acid to its corresponding esters is a fundamental reaction. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. commonorganicchemistry.com This is a reversible equilibrium-driven process. To favor the formation of the ester, the alcohol is often used in large excess, and water is removed as it is formed. chemguide.co.uk

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive derivative first. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride forms the corresponding acyl chloride. This highly electrophilic intermediate reacts rapidly and irreversibly with an alcohol, even at room temperature, to produce the ester and hydrogen chloride gas. youtube.com

Amidation: Similar to esterification, amidation can be achieved by first converting the carboxylic acid to a more reactive species. The resulting acyl chloride can then be treated with a primary or secondary amine to form the corresponding amide. Direct reaction between the carboxylic acid and an amine is possible but typically requires high temperatures to drive off water, which can be detrimental to the tertiary alcohol. More modern methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate amide bond formation under milder conditions.

Table 1: Esterification and Amidation Reactions
Reaction TypeReagentsProductGeneral Conditions
Fischer EsterificationMethanol (B129727), H₂SO₄ (cat.)Methyl 4-hydroxy-4-methylpentanoateHeat, excess alcohol
Acyl Chloride FormationThionyl Chloride (SOCl₂)4-chloro-1,1-dimethyl-4-oxobutyl chlorideAnhydrous
Esterification via Acyl ChlorideEthanolEthyl 4-hydroxy-4-methylpentanoateRoom temperature
Amidation via Acyl ChlorideAmmonia (NH₃)4-hydroxy-4-methylpentanamideAnhydrous solvent

Decarboxylation Pathways and Derivatives

The loss of carbon dioxide from a carboxylic acid, known as decarboxylation, is a significant reaction for modifying molecular scaffolds. However, simple thermal decarboxylation is generally not feasible for aliphatic carboxylic acids. The reaction typically requires specific structural features, such as a carbonyl group at the β-position (a β-keto acid), which facilitates the formation of a stable enol intermediate through a cyclic transition state. masterorganicchemistry.com Since 4-hydroxy-4-methylpentanoic acid is a γ-hydroxy acid, it lacks this activating feature and is resistant to simple heating-induced decarboxylation.

Advanced methods are required to achieve decarboxylation for this class of compound. Photoredox catalysis, for instance, has emerged as a powerful tool for the decarboxylation of α-amino and α-hydroxy acids under mild, visible-light-induced conditions. organic-chemistry.org Other modern protocols, such as metal-free hydrodecarboxylation using persulfate, can convert aliphatic carboxylic acids into their corresponding alkanes. acs.org Applying such a method to 4-hydroxy-4-methylpentanoic acid would be expected to yield 4-methyl-2-pentanol. These reactions proceed through radical intermediates, bypassing the need for the high-energy carbanion that would be formed in a simple thermal process.

Table 2: Potential Decarboxylation Pathways
MethodKey ReagentsExpected DerivativeMechanism Type
Thermal DecarboxylationHeatNo reactionN/A
Reductive Decarboxylation (Hydrodecarboxylation)Persulfate, DMSO4-methyl-2-pentanolRadical

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in 4-hydroxy-4-methylpentanoic acid is sterically hindered and lacks a hydrogen atom on the carbinol carbon, which significantly influences its reactivity compared to primary or secondary alcohols.

Oxidation and Reduction Chemistry

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions. Common oxidizing agents such as chromates (e.g., PCC, PDC) or permanganate (B83412) will not react with the tertiary hydroxyl group because there is no hydrogen atom on the alcohol-bearing carbon to be removed. Forced oxidation under harsh acidic conditions would likely lead to the cleavage of carbon-carbon bonds and degradation of the molecule rather than the formation of a ketone.

Reduction: The direct reduction of an alcohol's hydroxyl group is not a chemically feasible transformation under standard conditions. While other functional groups may be reduced, the C-O bond of the alcohol is strong and the hydroxyl group is a poor leaving group, making it inert to common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Table 3: Reactivity of the Tertiary Hydroxyl Group with Oxidizing and Reducing Agents
Reaction TypeReagentExpected Outcome
OxidationPyridinium chlorochromate (PCC)No reaction
OxidationPotassium permanganate (KMnO₄)No reaction (under mild conditions)
ReductionLithium aluminum hydride (LiAlH₄)No reaction at the hydroxyl site (carboxylate would be reduced)

Etherification and Esterification of the Hydroxyl Group

Etherification: The formation of an ether from the tertiary alcohol can be accomplished via a modification of the Williamson ether synthesis. byjus.comwikipedia.org In this reaction, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a tertiary alkoxide. This potent nucleophile can then react with a primary alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield the corresponding ether. masterorganicchemistry.com It is critical that the alkyl halide be primary, as secondary or tertiary halides would lead to elimination reactions with the strong alkoxide base. wikipedia.org

Esterification: Direct esterification of the tertiary hydroxyl group with a carboxylic acid under Fischer conditions is generally inefficient due to steric hindrance and the potential for elimination (dehydration) under acidic conditions. commonorganicchemistry.com A more effective method involves reacting the alcohol with a highly reactive acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine. chemguide.co.uk The base neutralizes the HCl or carboxylic acid byproduct. Alternatively, Steglich esterification, using DCC and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and efficient route to esters of sterically hindered alcohols. commonorganicchemistry.comsciencemadness.org

Table 4: Reactions at the Tertiary Hydroxyl Group
Reaction TypeReagentsProductKey Considerations
Etherification (Williamson)1. NaH 2. Methyl Iodide (CH₃I)Sodium 4-methoxy-4-methylpentanoateRequires a primary alkyl halide.
EsterificationAcetyl Chloride, PyridineSodium 4-acetoxy-4-methylpentanoateUses a reactive acylating agent to overcome steric hindrance.

Intramolecular Cyclization to Lactones

One of the most characteristic reactions of γ-hydroxy acids is their propensity to undergo intramolecular cyclization to form stable five-membered cyclic esters known as γ-lactones. wikipedia.org When 4-hydroxy-4-methylpentanoic acid is treated with a catalytic amount of acid, the carboxyl group's carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. The tertiary hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final lactone product.

In this specific case, 4-hydroxy-4-methylpentanoic acid cyclizes to form dihydro-4,4-dimethyl-2(3H)-furanone , also known as γ,γ-dimethyl-γ-butyrolactone. The formation of this five-membered ring is thermodynamically and kinetically favored.

Table 5: Intramolecular Cyclization
ReactantConditionsProductRing Size
4-Hydroxy-4-methylpentanoic acidAcid catalyst (e.g., H₂SO₄), HeatDihydro-4,4-dimethyl-2(3H)-furanone5-membered (γ-lactone)

Table of Chemical Compounds

Compound NameMolecular Formula
Sodium 4-Hydroxy-4-methylpentanoateC₆H₁₁NaO₃
4-Hydroxy-4-methylpentanoic acidC₆H₁₂O₃
MethanolCH₄O
Sulfuric acidH₂SO₄
Methyl 4-hydroxy-4-methylpentanoateC₇H₁₄O₃
Thionyl chlorideSOCl₂
Oxalyl chlorideC₂Cl₂O₂
4-chloro-1,1-dimethyl-4-oxobutyl chlorideC₆H₁₀Cl₂O
EthanolC₂H₆O
Ethyl 4-hydroxy-4-methylpentanoateC₈H₁₆O₃
AmmoniaNH₃
4-hydroxy-4-methylpentanamideC₆H₁₃NO₂
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂
Carbon dioxideCO₂
4-methyl-2-pentanolC₆H₁₄O
Pyridinium chlorochromate (PCC)C₅H₆ClCrNO₃
Potassium permanganateKMnO₄
Lithium aluminum hydrideLiAlH₄
Sodium borohydrideNaBH₄
Sodium hydrideNaH
Methyl iodideCH₃I
Sodium 4-methoxy-4-methylpentanoateC₇H₁₃NaO₃
Acetyl chlorideC₂H₃ClO
PyridineC₅H₅N
Sodium 4-acetoxy-4-methylpentanoateC₈H₁₃NaO₄
4-dimethylaminopyridine (DMAP)C₇H₁₀N₂
Dihydro-4,4-dimethyl-2(3H)-furanone (γ,γ-dimethyl-γ-butyrolactone)C₆H₁₀O₂

Substitution and Rearrangement Reactions

The principal reaction of 4-hydroxy-4-methylpentanoic acid, the protonated form of this compound, is an intramolecular esterification, also known as lactonization. This reaction results in the formation of γ,γ-dimethyl-γ-butyrolactone, a five-membered cyclic ester. msu.eduyoutube.com This transformation is a type of intramolecular substitution, where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. youtube.com

In addition to direct lactonization, rearrangement reactions can also lead to cyclic products. For instance, manganese-catalyzed C-H bond activation has been shown to facilitate the γ-lactonization of carboxylic acids. This process is considered a type of substitution and rearrangement, proceeding through a proposed radical intermediate. nih.govacs.org While not specifically demonstrated for this compound, this catalytic approach represents a potential pathway for its conversion to γ,γ-dimethyl-γ-butyrolactone.

Other rearrangement reactions common in organic chemistry, such as the Beckmann and benzilic acid rearrangements, are mechanistically distinct and have not been specifically reported for this compound. masterorganicchemistry.comlibretexts.org The primary reactive pathway remains the formation of the γ-lactone due to the favorable proximity of the reacting functional groups.

Kinetic and Thermodynamic Studies of Key Reactions

The formation of γ,γ-dimethyl-γ-butyrolactone from 4-hydroxy-4-methylpentanoic acid is a thermodynamically favorable and kinetically accessible process. Studies on analogous systems provide insight into the energetic landscape of this reaction.

Kinetic studies on the acid-catalyzed lactonization of γ-hydroxy esters reveal the influence of substitution on the reaction rate. The presence of two methyl groups on the γ-carbon, as in 4-hydroxy-4-methylpentanoic acid, is known to accelerate the rate of cyclization. This phenomenon is referred to as the Thorpe-Ingold effect, where gem-dimethyl substitution enhances the rate of intramolecular reactions. rsc.org

Computational studies, specifically using Density Functional Theory (DFT), on the lactonization of statins, which also contain a γ-hydroxy acid moiety, have provided valuable mechanistic insights. These studies have calculated the activation energy barriers for both the forward (lactonization) and reverse (hydrolysis) reactions under acidic and basic conditions. For example, in the case of fluvastatin (B1673502) under acidic conditions, the activation barriers for lactonization and hydrolysis were found to be of comparable height, suggesting a reversible process. researchgate.netresearchgate.netnih.gov Under basic conditions, the hydrolysis of the lactone is significantly more favorable, with a much lower activation barrier. researchgate.netresearchgate.netnih.gov A similar trend would be expected for γ,γ-dimethyl-γ-butyrolactone, where the sodium salt of the open-chain form would be favored at higher pH.

The general mechanism for acid-catalyzed lactonization proceeds through a series of protonation, addition, and elimination steps, often summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). thieme-connect.com

Table 1: Comparative Activation Energies for Lactonization and Hydrolysis of Fluvastatin

ConditionReactionActivation Energy (kcal/mol)Source(s)
AcidicLactonization~28 researchgate.netresearchgate.net
AcidicHydrolysis~22 researchgate.netresearchgate.net
BasicLactonization~28 nih.gov
BasicHydrolysis~9 nih.gov

This data is for fluvastatin and serves as a model for the reactivity of γ-hydroxy acids.

The equilibrium between 4-hydroxy-4-methylpentanoic acid and γ,γ-dimethyl-γ-butyrolactone is heavily influenced by thermodynamics. The formation of a five-membered ring is entropically favored over an intermolecular reaction. msu.edu A thermodynamic analysis of the lactonization of the parent 4-hydroxybutanoic acid reveals a slightly endothermic enthalpy of reaction (ΔH° = +1.08 kcal/mol), but a large positive entropy change (ΔS° = +13.9 cal/°K·mol). This results in a negative Gibbs free energy change (ΔG° = -3.1 kcal/mol), indicating a spontaneous and exergonic reaction with an equilibrium constant (Keq) of approximately 190. msu.edu

DFT studies on statins corroborate the thermodynamic favorability of the open-chain hydroxy acid form under certain conditions. For fluvastatin, the lactone form was calculated to be 6-19 kcal/mol higher in energy than the corresponding carboxylate salt, indicating that at physiological pH, the open-chain form is predominant. researchgate.netresearchgate.netnih.gov

Table 2: Thermodynamic Data for the Lactonization of 4-Hydroxybutanoic Acid

Thermodynamic ParameterValueSource(s)
Enthalpy of Reaction (ΔH°)+1.08 kcal/mol msu.edu
Entropy of Reaction (ΔS°)+13.9 cal/°K·mol msu.edu
Gibbs Free Energy Change (ΔG°)-3.1 kcal/mol msu.edu
Equilibrium Constant (Keq)~190 msu.edu

This data is for the unsubstituted 4-hydroxybutanoic acid and provides a baseline for understanding the thermodynamics of γ-lactone formation.

Characterization of Reaction Intermediates and Transition States

The mechanism of lactonization involves several transient species. In the acid-catalyzed pathway, the initial intermediate is the protonated form of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by the hydroxyl group leads to a tetrahedral intermediate. youtube.com

Computational studies on the lactonization of statins have provided detailed structures and energies of these intermediates and the transition states that connect them. These studies have identified hydrated lactone structures as key intermediates in the reaction pathway. researchgate.netresearchgate.net The transition states for the formation and cleavage of the C-O bond in the lactone ring have also been characterized, providing a complete energy profile of the reaction. researchgate.netresearchgate.net

In the case of manganese-catalyzed C-H activation leading to lactonization, the proposed mechanism involves a highly reactive Mn(IV)-oxyl intermediate. This species is believed to abstract a hydrogen atom from the γ-carbon, generating a carbon-centered radical. This radical is then trapped by the carboxylate in a "rebound" step to form the lactone, without the formation of a free hydroxy acid intermediate. nih.govacs.org

Advanced Analytical Methodologies for Research on Sodium 4 Hydroxy 4 Methylpentanoate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the foundational characterization of Sodium 4-Hydroxy-4-methylpentanoate, providing detailed information about its molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen framework of this compound. While specific experimental spectra for this compound are not widely available in public databases, the expected chemical shifts can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The methyl protons adjacent to the tertiary alcohol would appear as a singlet, while the methylene (B1212753) groups would exhibit signals as triplets, influenced by their neighboring protons. The hydroxyl proton signal can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the structure will produce a distinct signal. The carbonyl carbon of the carboxylate group is expected to resonate at the downfield end of thespectrum, while the carbons of the methyl and methylene groups will appear at the upfield region.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, while an HSQC spectrum would link each proton to its directly attached carbon atom, thus confirming the structural assignments made from 1D NMR.

Expected ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxy-4-methylpentanoic Acid (Note: Data is predictive and actual experimental values may vary. The chemical shifts for the sodium salt would be similar, with potential minor shifts due to the ionic nature of the carboxylate group.)

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C1 (Carboxylate)-~180
C2 (Methylene)~2.4 (t)~35
C3 (Methylene)~1.8 (t)~30
C4 (Quaternary C)-~70
C5, C6 (Methyl)~1.2 (s)~29
OHVariable-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound.

IR Spectroscopy: The IR spectrum of a sodium carboxylate is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). wikipedia.org These typically appear in the regions of 1510-1650 cm⁻¹ and 1280-1400 cm⁻¹, respectively. wikipedia.org The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the tertiary alcohol group.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing vibrations of non-polar bonds and can provide complementary information to IR spectroscopy. chegg.com The C-C bond stretching and skeletal vibrations would be observable in the Raman spectrum. The symmetric stretch of the carboxylate group also gives a strong Raman signal. The hydroxyl group vibration is also detectable in Raman spectra. nih.gov

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylate (COO⁻)Asymmetric Stretch1510-1650 (strong)Weak
Carboxylate (COO⁻)Symmetric Stretch1280-1400 (strong)Strong
Hydroxyl (O-H)Stretch3200-3600 (broad)3200-3600 (weak)
C-H (Alkyl)Stretch2850-30002850-3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a sodium salt of an organic acid, analysis can sometimes be challenging due to its low volatility. nist.govnih.govguidechem.com Often, the compound is converted to its more volatile free acid form prior to analysis. nist.govnih.govguidechem.com

In the mass spectrum of 4-hydroxy-4-methylpentanoic acid, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed. Fragmentation would likely involve the loss of water from the tertiary alcohol and cleavage adjacent to the carbonyl group. Experimental MS/MS data for the related (R)-2-hydroxy-4-methylpentanoic acid shows a precursor ion at m/z 131 ([M-H]⁻) and major fragment ions at m/z 85 and 59, corresponding to losses of formic acid and subsequent fragmentation. stenutz.eu

Illustrative Fragmentation of a Related Hydroxy-methylpentanoic Acid Isomer (Based on experimental data for (R)-2-hydroxy-4-methylpentanoic acid)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss/Fragment Structure
131.085.2Loss of HCOOH (Formic Acid)
131.059.3[CH₃CH(OH)CO]⁻ fragment

Chromatographic Separations for Quantitative and Enantiomeric Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, enabling its quantification and the analysis of its enantiomeric purity.

Gas Chromatography (GC) and Chiral GC Applications

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of hydroxy acids and their salts, derivatization is typically required prior to GC analysis. sielc.comrsc.org This involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. rsc.org Following derivatization, the compound can be quantified using a flame ionization detector (FID) or identified using a mass spectrometer (GC-MS).

Chiral GC: Since 4-hydroxy-4-methylpentanoic acid is a chiral molecule, chiral gas chromatography can be employed to separate its enantiomers. orgsyn.org This is achieved using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. The separation of enantiomers is crucial in many biological and pharmaceutical contexts as different enantiomers can exhibit different biological activities.

Typical GC Conditions for the Analysis of Derivatized Hydroxy Acids

Parameter Condition
Column Capillary column with a polar stationary phase (e.g., wax-based) or a chiral stationary phase for enantiomeric separation.
Injector Temperature 250 °C
Oven Program Temperature gradient, e.g., 80 °C held for 2 min, ramped to 240 °C.
Carrier Gas Helium or Hydrogen
Detector FID or Mass Spectrometer
Derivatization Esterification of the carboxyl group (e.g., with methanol) and etherification of the hydroxyl group (e.g., with a silylating agent).

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound in aqueous solutions and complex mixtures. stenutz.eu

Several HPLC modes can be utilized for the analysis of organic acids. Reversed-phase (RP) HPLC with a C18 column is a common approach, often using an acidic mobile phase to ensure the protonation of the carboxylate group and enhance retention. sielc.com Ion-exchange chromatography and ion-exclusion chromatography are also highly effective for separating organic acids. Detection is typically achieved using a UV detector (at low wavelengths, ~210 nm), a refractive index (RI) detector, or a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity. stenutz.eu

Typical HPLC Conditions for the Analysis of Hydroxy Acids

Parameter Condition
Column Reversed-phase (e.g., C18) or Ion-exchange/exclusion column.
Mobile Phase Acetonitrile/water or Methanol (B129727)/water gradient with an acidic modifier (e.g., formic acid, phosphoric acid).
Flow Rate 0.5 - 1.0 mL/min
Detector UV (210 nm), RI, or Mass Spectrometer
Temperature Ambient or controlled (e.g., 30-40 °C)

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species such as the 4-hydroxy-4-methylpentanoate anion. The fundamental principle of CE is the differential migration of analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. nih.gov For anions like 4-hydroxy-4-methylpentanoate, the separation is typically achieved by reversing the electroosmotic flow (EOF) or by using a background electrolyte (BGE) that allows the anions to migrate toward the anode at a rate dependent on their charge-to-size ratio. researchgate.net

Research on the analysis of short-chain organic and hydroxy acids demonstrates the utility of CE for these types of compounds. nih.govnih.gov The separation can be optimized by adjusting several key parameters:

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical. A phosphate (B84403) buffer is commonly used, and its pH can be adjusted to ensure the carboxylic acid group is fully deprotonated (ionized). nih.govscispace.com

EOF Modifiers: Surfactants like cetyltrimethylammonium bromide (CTAB) can be added to the BGE to reverse the EOF, enabling the fast analysis of anions by pulling them toward the detector, which is typically placed at the cathode. nih.govscispace.com

Organic Solvents: The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can improve separation efficiency and resolution by altering the viscosity of the medium and the solvation of the analytes. researchgate.netnih.gov

In a typical setup for analyzing small organic acids, a fused-silica capillary is used with a high voltage applied. scielo.br Detection is often performed using indirect or direct UV absorbance at a low wavelength (e.g., 200 nm), as the analyte may lack a strong chromophore. nih.govnih.gov

ParameterTypical Value / ConditionPurpose / Rationale
Instrument Capillary Electrophoresis SystemProvides high-voltage power supply and detector.
Capillary Fused-Silica (50-75 µm i.d.)Standard column for CE separations. scielo.brnih.gov
Background Electrolyte (BGE) 25-500 mM Phosphate or Acetate (B1210297) BufferMaintains stable pH and conductivity. nih.govnih.gov
pH 6.0 - 7.5Ensures carboxylate group is ionized for electrophoretic mobility. nih.govnih.gov
EOF Modifier 0.5-1.0 mM CTABReverses electroosmotic flow for rapid analysis of anions. nih.gov
Applied Voltage -10 to +25 kVDriving force for separation. scielo.brnih.gov
Detection UV at 200 nmDirect detection of the carboxylate functional group. nih.gov

This table illustrates typical starting conditions for a CE method based on the analysis of similar short-chain hydroxy acids.

X-ray Diffraction and Crystallography for Solid-State Structural Analysis

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are definitive techniques for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.org If this compound can be grown as a single crystal of sufficient quality, this method can provide unambiguous structural information, including:

The exact conformation of the 4-hydroxy-4-methylpentanoate molecule.

Precise bond lengths and angles within the anion.

The coordination environment of the sodium cation, detailing its interactions with the carboxylate and hydroxyl groups of neighboring anions.

The packing arrangement of the ions within the crystal lattice.

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams. quora.com This diffraction pattern is directly related to the electron density distribution within the crystal, from which the atomic positions can be calculated. wikipedia.org

While specific crystallographic data for this compound are not available in public databases, the type of data generated from such an analysis is well-established. The results would include the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal. tcd.ie

ParameterIllustrative ValueDescription
Chemical Formula C₆H₁₁NaO₃The molecular formula of the compound.
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cA specific symmetry group within the crystal system. nih.gov
a (Å) 8.90Length of the 'a' axis of the unit cell.
b (Å) 14.05Length of the 'b' axis of the unit cell.
c (Å) 7.72Length of the 'c' axis of the unit cell.
β (°) 112.8The angle of the 'beta' axis in a monoclinic system.
Volume (ų) 890.1The volume of a single unit cell.
Z 4The number of formula units per unit cell.

This table is for illustrative purposes only and shows the type of parameters determined in a single-crystal X-ray diffraction study, based on data for similar small molecules. tcd.ie

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, NMR-MS) in Research Studies

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are essential for the sensitive and specific analysis of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and thermally stable compounds. This compound itself is a non-volatile salt. Therefore, for GC-MS analysis, it must be converted to its more volatile parent acid and then derivatized. nih.gov Derivatization chemically modifies the analyte to increase its volatility and improve its chromatographic properties. nih.gov Common steps would include:

Acidification of the sample to convert the sodium salt to 4-Hydroxy-4-methylpentanoic acid.

Extraction into an organic solvent.

Derivatization of the polar hydroxyl and carboxylic acid groups, often through silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or esterification followed by acylation. researchgate.net

The resulting derivative is then injected into the GC, where it is separated from other components before being detected by the mass spectrometer, which provides a mass spectrum that can be used for structural confirmation and quantification.

ParameterTypical ConditionPurpose / Rationale
Derivatization Agent BSTFA with 1% TMCSConverts -OH and -COOH groups to volatile TMS-ethers/esters.
GC Column DB-5ms, 30 m x 0.25 mmA common non-polar column for general-purpose analysis.
Injection Mode Split/SplitlessChosen based on analyte concentration.
Temperature Program 100°C hold 2 min, ramp to 280°COptimized to separate the analyte from matrix components.
Ionization Mode Electron Ionization (EI)Standard ionization technique that produces repeatable fragmentation patterns.
MS Detection Scan or Selected Ion Monitoring (SIM)SIM mode offers higher sensitivity for targeted quantification. researchgate.net

This table outlines a typical GC-MS approach for the analysis of a hydroxy acid after derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an exceptionally sensitive and specific technique that is ideal for analyzing polar compounds like 4-Hydroxy-4-methylpentanoic acid directly in biological fluids or other complex matrices, often with minimal sample preparation and without derivatization. restek.comnih.gov The analysis of GHB and its analogs is frequently performed using LC-MS/MS, making it a directly relevant methodology.

The compound is first separated using liquid chromatography, typically on a reversed-phase column (e.g., C18). researchgate.net The eluent is then directed into the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and reduces background noise, allowing for accurate quantification at very low levels. restek.com

ParameterTypical ConditionPurpose / Rationale
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm)Retains the compound based on its polarity for separation. restek.com
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolOrganic component for eluting the analyte.
Ionization Mode Electrospray Ionization (ESI), NegativeBest for generating deprotonated molecules [M-H]⁻ from carboxylic acids.
Precursor Ion (m/z) 131.07The mass-to-charge ratio of the deprotonated 4-hydroxy-4-methylpentanoic acid.
Product Ions (m/z) e.g., 113.06, 59.01Specific fragments used for quantification and confirmation.

This table summarizes typical LC-MS/MS parameters for the direct analysis of 4-Hydroxy-4-methylpentanoic acid, based on methods for similar small polar molecules.

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS)

NMR-MS is a powerful hyphenated technique primarily used for the unambiguous identification of unknown compounds, such as metabolites or impurities. By coupling the supreme structural resolving power of NMR with the sensitive and accurate mass information from MS, it can provide definitive evidence of a molecule's identity. While less common for routine quantification, it is an invaluable tool in research settings for structure elucidation.

Theoretical and Computational Chemistry Studies of Sodium 4 Hydroxy 4 Methylpentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the spectroscopic and reactive nature of molecules.

Electronic Structure and Bonding Analysis

The electronic structure of Sodium 4-Hydroxy-4-methylpentanoate is characterized by the ionic bond between the sodium cation (Na⁺) and the 4-hydroxy-4-methylpentanoate anion. The negative charge on the anion is primarily localized on the carboxylate group (-COO⁻). DFT calculations can be employed to map the electron density distribution across the anion, revealing the influence of the electron-donating methyl and hydroxyl groups.

The analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. In the 4-hydroxy-4-methylpentanoate anion, the HOMO is expected to be concentrated on the carboxylate oxygen atoms, indicating their susceptibility to electrophilic attack. The LUMO, conversely, would likely be distributed over the carbon-oxygen bonds of the carboxylate group. The presence of the sodium ion will electrostatically influence these orbitals.

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and delocalization within the molecule. A hypothetical NBO analysis would likely show significant negative charges on the oxygen atoms of the carboxylate and hydroxyl groups.

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for the 4-Hydroxy-4-methylpentanoate Anion

AtomHypothetical NBO Charge (e)
O (Carboxylate)-0.85
O (Carboxylate)-0.85
C (Carboxylate)+0.75
O (Hydroxyl)-0.70
C (quaternary)+0.20

Note: These values are illustrative and would require specific DFT calculations for accurate determination.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of the compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. princeton.edursc.orgnih.gov The proton of the hydroxyl group would exhibit a chemical shift influenced by its chemical environment and potential for hydrogen bonding. The carbon of the carboxylate group is expected to be significantly deshielded, appearing at a characteristic downfield shift. princeton.edulibretexts.org

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. nih.govunimelb.edu.au Key vibrational modes for this compound would include the strong asymmetric and symmetric stretching of the carboxylate group, the O-H stretching of the hydroxyl group, and various C-H and C-C stretching and bending modes. nih.govunimelb.edu.auresearchgate.netnih.gov The interaction with the sodium ion can cause shifts in the carboxylate stretching frequencies compared to the free acid. nih.govunimelb.edu.au

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. numberanalytics.comchemrxiv.org Saturated carboxylates and alcohols like this compound are not expected to have strong absorptions in the standard UV-Vis range (200-800 nm), with any potential transitions likely occurring in the deep UV region.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureApproximate Value
¹³C NMRCarboxylate Carbon (C=O)175-185 ppm
¹H NMRHydroxyl Proton (-OH)2-5 ppm (variable)
IRCarboxylate Asymmetric Stretch1550-1610 cm⁻¹
IRCarboxylate Symmetric Stretch1400-1450 cm⁻¹
IRO-H Stretch3200-3600 cm⁻¹ (broad)
UV-Visλ_max< 200 nm

Note: These are typical ranges and would be refined by specific computational studies.

Modeling of Reaction Pathways and Transition States

Quantum chemical calculations can be used to explore potential reaction mechanisms involving this compound. For instance, the molecule could undergo esterification at the carboxylate group or reactions involving the tertiary alcohol. By mapping the potential energy surface, computational chemists can identify the structures of transition states and calculate the activation energies for these reactions. This provides valuable insights into the kinetic and thermodynamic feasibility of different chemical transformations.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment over time. researchgate.net

Solvation Effects and Intermolecular Interactions

In a solution, the solvent molecules play a crucial role in the behavior of the solute. MD simulations can model the explicit interactions between this compound and solvent molecules (e.g., water). These simulations can reveal the structure of the solvation shells around the sodium ion and the polar carboxylate and hydroxyl groups of the anion. nih.govresearchgate.netosti.govresearchgate.net The sodium ion will be surrounded by a well-defined shell of solvent molecules, and the carboxylate group will form strong hydrogen bonds with protic solvents. nih.govresearchgate.net The radial distribution functions obtained from MD simulations can quantify the average distances and coordination numbers of solvent molecules around different parts of the solute.

Conformational Landscapes and Energy Minima

The 4-hydroxy-4-methylpentanoate anion possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations and systematic conformational searches can be used to explore the different possible conformations and identify the low-energy structures (energy minima). acs.org For a flexible molecule like this, intramolecular hydrogen bonding between the hydroxyl group and the carboxylate group could be a significant factor in determining the preferred conformation in the gas phase or in non-polar solvents. In polar solvents, intermolecular interactions with the solvent would likely dominate over intramolecular hydrogen bonding. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.netresearchgate.net This approach is founded on the principle that the chemical structure, as described by various molecular descriptors, inherently encodes all of its properties. researchgate.netresearchgate.net By developing robust QSPR models, it becomes possible to predict the properties of new or unmeasured compounds, thereby accelerating research and development. springernature.comontosight.ai

The general workflow for creating a QSPR model involves several key stages. springernature.comnih.gov It begins with the collection and curation of a high-quality dataset of compounds with experimentally determined values for the property of interest. springernature.com Following this, a wide range of molecular descriptors are calculated for each molecule in the dataset. ontosight.ai These descriptors are numerical values that quantify different aspects of a molecule's topology, geometry, and electronic structure. wiley.comwiley.com Through statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is constructed that best relates a subset of these descriptors to the observed property. mdpi.comnih.gov The final step is rigorous validation to ensure the model's stability and predictive power. mdpi.com

While specific QSPR studies dedicated to this compound are not prominent in the literature, the methodology can be applied to predict its various chemical attributes. For a QSPR study on this compound, a set of molecular descriptors would first be calculated.

Table 1: Illustrative Molecular Descriptors for QSPR Analysis of this compound

This table presents a hypothetical selection of descriptor classes that would be relevant for a QSPR study of the title compound.

Descriptor ClassSpecific Descriptor ExampleDescription
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Atom CountTotal number of atoms in the molecule.
Topological Wiener IndexA distance-based index related to molecular branching.
Balaban J IndexA highly discriminating index based on distance sums.
Geometric (3D) Molecular Surface AreaThe total surface area of the molecule.
Molecular VolumeThe volume occupied by the molecule.
Quantum-Chemical Dipole MomentA measure of the molecule's overall polarity.
HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity.
Physicochemical LogP (Octanol-Water Partition)A measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, a predictor of drug transport properties.

Using these descriptors, a QSPR model could then be developed to predict key properties. The table below illustrates the potential output of such a predictive model, drawing on the types of properties often modeled for similar small organic molecules.

Table 2: Hypothetical QSPR-Predicted Properties for this compound

This table shows examples of chemical properties that could be predicted using a validated QSPR model. The values are for illustrative purposes only.

PropertyPredicted ValueUnitSignificance
Aqueous Solubility (LogS)-0.5log(mol/L)Crucial for formulation and bioavailability.
Boiling Point255°CA fundamental physical property for purification and handling.
Vapor Pressure0.001kPaImportant for understanding volatility and environmental fate.
Refractive Index1.45-A physical constant useful for characterization.

In Silico Studies of Molecular Recognition and Binding (e.g., enzyme active sites)

In silico studies, particularly molecular docking, are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. ijariie.comresearchgate.net These methods explore the possible binding orientations of a ligand within the active site of a receptor and estimate the strength of the interaction, often expressed as a binding energy or score. researchgate.netnih.gov This provides valuable insights into the molecular basis of biological activity and can guide the design of new therapeutic agents. springernature.comnih.gov

The acid form of the title compound, 4-Hydroxy-4-methylpentanoic acid, has been identified as a ligand for the γ-hydroxybutyric acid (GHB) receptor. nih.gov Experimental binding assays have demonstrated that it selectively binds to high-affinity GHB binding sites and does not significantly interact with GABAB receptors, which are a low-affinity target for GHB itself. nih.govuthscsa.edu This selectivity makes this compound an interesting candidate for in silico molecular recognition studies to elucidate the specific interactions that govern its binding to the GHB receptor.

A typical molecular docking workflow for this compound would involve:

Obtaining or modeling the three-dimensional structure of the GHB receptor.

Generating a low-energy 3D conformation of the this compound ligand.

Using a docking algorithm to systematically search for the most favorable binding poses of the ligand within the receptor's active site.

Scoring the poses based on a function that estimates binding affinity, considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

While detailed docking studies for this specific ligand-receptor pair are not extensively published, we can hypothesize the likely interactions based on the ligand's structure. The carboxylate group would be expected to form strong ionic or hydrogen bond interactions with positively charged or polar amino acid residues (e.g., Lysine, Arginine, Histidine). The tertiary hydroxyl group provides another key site for hydrogen bonding, potentially acting as both a donor and an acceptor. The methyl groups would likely engage in weaker, non-polar van der Waals or hydrophobic interactions within the binding pocket.

Table 3: Illustrative Molecular Docking Results for this compound with a Putative GHB Receptor Active Site

This table presents hypothetical but plausible results from a molecular docking simulation to illustrate the types of data and insights that can be gained.

ParameterPredicted OutcomeDetail
Binding Energy -7.2kcal/mol
Hydrogen Bonds 3Formed between the ligand's carboxylate and hydroxyl groups and receptor residues.
Key Interacting Residues Lys124, Ser189, Tyr230Hypothetical residues in the active site forming key contacts. Lys124 forms an ionic bond with the carboxylate; Ser189 and Tyr230 form hydrogen bonds with the hydroxyl group.
Hydrophobic Interactions PresentInteractions between the ligand's methyl groups and non-polar residues like Leucine and Valine in the binding pocket.
Predicted Inhibition Constant (Ki) 5.8µM

These in silico approaches provide a detailed, atom-level view of molecular recognition that complements experimental findings and can significantly aid in understanding the compound's pharmacological profile. nih.govnih.gov

Biological and Biochemical Research Applications of Sodium 4 Hydroxy 4 Methylpentanoate

Molecular Interactions with Biomolecules in In Vitro or Non-Human Models

In vitro studies have provided specific insights into the molecular interactions of 4-hydroxy-4-methylpentanoic acid, particularly its use as a tool to probe receptor systems.

4-Hydroxy-4-methylpentanoic acid, often referred to in literature by the code UMB68, has been synthesized and used as a chemical probe to study the γ-hydroxybutyric acid (GHB) receptor wikipedia.orgchemeurope.com. A key application of UMB68 is its ability to selectively bind to the GHB receptor without significant affinity for GABAA or GABAB receptors medkoo.comwikipedia.org. This selectivity is crucial for researchers aiming to isolate and study the specific pharmacology of the GHB receptor, avoiding the confounding effects that arise from GHB's own interaction with the GABAB receptor medkoo.comresearchgate.netnih.govplos.org.

Binding assays have been performed to quantify this interaction. The affinity of UMB68 for the GHB receptor is comparable to that of GHB itself. These studies utilize radiolabeled ligands, such as [3H]NCS-382, to determine the binding affinity through displacement assays.

Receptor Binding Affinity Data
CompoundTarget ReceptorBinding Affinity (IC50)Assay NotesReference
UMB68 (4-Hydroxy-4-methylpentanoic acid)GHB Receptor38 µMDisplacement of [3H]NCS-382 from rat brain homogenates.
GHB (γ-Hydroxybutyric acid)GHB Receptor25 µMDisplacement of [3H]NCS-382 from rat brain homogenates.
UMB68 (4-Hydroxy-4-methylpentanoic acid)GABAA Receptor>100 µMNo significant affinity observed. medkoo.com
UMB68 (4-Hydroxy-4-methylpentanoic acid)GABAB Receptor>100 µMNo significant affinity observed. medkoo.com

This table is interactive. You can sort and filter the data.

In vivo studies in animal models have further demonstrated that UMB68 does not produce the same behavioral effects as GHB, reinforcing its utility as a specific research tool for decoupling the effects of GHB receptor activation from those of GABAB receptor activation medkoo.com.

Direct studies detailing the inhibition of specific enzymes by Sodium 4-hydroxy-4-methylpentanoate are not prominent in the available literature. However, research on its structural isomer, (R)-2-Hydroxy-4-methylpentanoic acid, indicates a potential for interaction with enzymes involved in BCAA metabolism. It has been suggested that this isomer can act as an inhibitor of the branched-chain alpha-keto acid dehydrogenase complex, which would lead to an accumulation of branched-chain amino acids . This type of inhibition is significant in the context of metabolic regulation. While this finding pertains to an isomer, it opens an avenue for investigating whether 4-hydroxy-4-methylpentanoic acid could exhibit similar inhibitory properties on this or other enzymes.

Membrane Permeability and Transport Studies in Model Systems

The ability of a compound to traverse cellular membranes is a critical factor in its biological activity. While specific studies detailing the membrane permeability and transport mechanisms of this compound in model systems are not extensively documented in publicly available research, its chemical structure provides insights into its likely transport characteristics.

As a small, polar, and uncharged molecule at physiological pH, it is anticipated that this compound can cross the plasma membrane primarily through passive diffusion. nih.gov This process does not require energy and relies on the concentration gradient of the molecule across the membrane. nih.gov The rate of passive diffusion is influenced by factors such as the molecule's lipid solubility and size. youtube.com Molecules that are more lipid-soluble can more easily navigate the hydrophobic core of the phospholipid bilayer. nih.gov

The transport of small molecules like this compound can also be mediated by carrier proteins or channel proteins in a process known as facilitated diffusion. nih.gov This form of transport is also passive, moving molecules down their concentration gradient, but requires the assistance of a membrane protein. nih.gov However, there is currently no direct evidence to suggest that specific transporters are involved in the cellular uptake of this compound.

It is important to note that the tertiary alcohol group in 4-hydroxy-4-methylpentanoic acid, the parent acid of the sodium salt, is a key structural feature. This feature is intentionally designed to influence its metabolic stability, which indirectly relates to its transport and persistence in biological systems.

Use as a Biochemical Research Tool and Probe

The primary value of this compound in biochemical research lies in its identity as UMB68, a selective ligand for the γ-hydroxybutyrate (GHB) receptor. wikipedia.org This selectivity allows researchers to investigate the specific roles of the GHB receptor system without the confounding effects of activating γ-aminobutyric acid (GABA) receptors, a characteristic of GHB itself. wikipedia.org

While direct studies employing this compound to probe the mechanisms of specific enzymes are limited, its design provides insight into its intended application in this area. The compound is a tertiary alcohol analog of GHB. wikipedia.org This structural modification is a deliberate strategy to enhance its metabolic stability. nih.gov Primary and secondary alcohols are more susceptible to oxidation by metabolic enzymes, whereas tertiary alcohols are more resistant to such enzymatic degradation.

By being less prone to metabolism, this compound can be used as a more stable probe to study the interactions and downstream effects of GHB receptor activation without the interference of its own metabolic breakdown products. This stability ensures that the observed biological effects can be more confidently attributed to the activation of the GHB receptor itself, rather than to any metabolites. Assays to determine metabolic stability often utilize liver microsomes, which contain a host of metabolic enzymes. youtube.comnih.govebi.ac.ukresearchgate.net

This compound, as the selective GHB receptor agonist UMB68, is a valuable tool for modulating cellular pathways in in vitro and ex vivo non-human cell line models to study the specific functions of the GHB receptor. nih.gov Its ability to bind to GHB receptors without significantly interacting with GABA receptors allows for the targeted investigation of GHB receptor-mediated signaling cascades. nih.govmedchemexpress.com

The activation of G-protein coupled receptors (GPCRs), such as the GHB receptor, can be monitored using various techniques, including Bioluminescence Resonance Energy Transfer (BRET) in living cells. frontiersin.org While specific studies detailing the use of this compound in non-human cell lines are not abundant, its utility lies in its capacity to selectively initiate signaling through the GHB receptor. This allows researchers to explore the downstream consequences, such as changes in second messenger concentrations or gene expression, that are specifically linked to this receptor. The use of co-culture models, for instance involving neuronal and glial cells, can provide a more physiologically relevant context for studying the effects of GHB receptor activation in the central nervous system. nih.gov

Comparative Biochemical Studies with Related Hydroxy Acids and Analogues

Comparative studies of this compound (UMB68) with other related hydroxy acids, such as GHB and its analogue γ-hydroxyvaleric acid (GHV), have been instrumental in elucidating the distinct roles of the GHB and GABA receptors.

These studies often involve radioligand binding assays to determine the affinity of each compound for the respective receptors. For instance, it has been demonstrated that UMB68 selectively displaces [³H]NCS-382, a known GHB receptor antagonist, from its binding sites without significantly affecting the binding of GABA receptor ligands. nih.gov In contrast, GHB interacts with both GHB and GABA_B receptors.

The following table summarizes the comparative binding affinities of GHB, GHV (a 4-methyl-substituted analog of GHB), and UMB68 at the GHB receptor.

CompoundReceptor TargetBinding Affinity (IC₅₀)Reference
GHBGHB Receptor25 µM glpbio.com
GHVGHB Receptor~2-fold lower than GHB nih.gov
This compound (UMB68)GHB Receptor38 µM for displacement of [³H]NCS-382 glpbio.com

These comparative biochemical studies are crucial for understanding the structure-activity relationships of ligands for the GHB receptor and for developing more specific pharmacological tools for neuroscience research. researchgate.net The selectivity of this compound makes it a superior research tool for isolating and studying the physiological and pathological roles of the GHB receptor system. nih.gov

Applications of Sodium 4 Hydroxy 4 Methylpentanoate in Chemical Synthesis and Materials Science Research

As a Chiral Building Block and Intermediate in Organic Synthesis

The utility of hydroxy-carboxylic acids as intermediates in organic synthesis is well-established. The presence of two distinct functional groups provides multiple reaction pathways, and when a stereocenter is present, they become valuable chiral building blocks for creating enantiomerically pure complex molecules.

A primary application of Sodium 4-hydroxy-4-methylpentanoate in synthesis is its role as a precursor to its corresponding lactone. Upon acidification, the resulting 4-hydroxy-4-methylpentanoic acid readily undergoes an intramolecular esterification (lactonization) to form a stable, five-membered ring.

Lactonization Reaction: The hydroxyl group attacks the carboxylic acid moiety, eliminating a molecule of water to yield 4,4-dimethyl-dihydrofuran-2-one (also known as γ,γ-dimethyl-γ-butyrolactone).

This lactone is the direct monomer required for the synthesis of polyesters through a process called Ring-Opening Polymerization (ROP). This transformation is fundamental to its use in materials science. The properties of this lactone can be compared to the extensively studied and structurally similar γ-valerolactone (GVL), which is derived from 4-hydroxypentanoic acid. wikipedia.orgnih.gov

Property4,4-dimethyl-dihydrofuran-2-oneγ-Valerolactone (GVL)
Parent Acid4-Hydroxy-4-methylpentanoic acid4-Hydroxypentanoic acid
Molecular FormulaC₆H₁₀O₂C₅H₈O₂ wikipedia.org
Molar Mass114.14 g/mol100.12 g/mol wikipedia.org
Key Structural FeatureGem-dimethyl group at C4Single methyl group at C4
Polymerization RouteRing-Opening Polymerization (ROP)Ring-Opening Polymerization (ROP) nih.gov

The bifunctional nature of 4-hydroxy-4-methylpentanoic acid allows it to act as a directing group in stereoselective reactions. While the parent compound is achiral, related chiral hydroxy acids are used to control the stereochemical outcome of synthetic transformations. For instance, the synthesis of analogs like (R)-(+)-3-hydroxy-4-methylpentanoic acid demonstrates the use of such structures in stereoselective aldol (B89426) additions to create biologically active compounds. orgsyn.org

The underlying principle involves the formation of a metal alkoxide from the hydroxyl group. This alkoxide, in conjunction with the carboxylate, can chelate to a metal center, creating a rigid, cyclic intermediate. This intermediate then directs the approach of a reagent to one face of the molecule, resulting in a highly stereoselective transformation. This chelation-assisted strategy is a powerful tool in modern synthesis for controlling C-H bond functionalization and other additions. nih.gov

Polymer Chemistry and Biodegradable Materials Research

The development of biodegradable polymers from renewable resources is a major focus of materials science. Hydroxyalkanoates are key monomers in this field, leading to the production of polyesters with tunable properties.

The lactone derived from this compound, 4,4-dimethyl-dihydrofuran-2-one, can be polymerized via Ring-Opening Polymerization (ROP) to produce poly(4-hydroxy-4-methylpentanoate) . Based on its repeating unit, this polymer is classified as a Polyhydroxyalkanoate (PHA) . specialchem.com

PHAs are a family of microbially-produced polyesters known for their biodegradability and biocompatibility, making them sustainable alternatives to conventional petroleum-based plastics. mdpi.com The polymer derived from this specific monomer joins a broad class of materials that includes well-known PHAs like poly(3-hydroxybutyrate) (PHB) and poly(4-hydroxybutyrate) (P4HB). specialchem.comfrontiersin.org

PHA Monomer UnitChemical NamePolymer Name
3-hydroxybutyrate unit3-HydroxybutyratePoly(3-hydroxybutyrate) (PHB)
4-hydroxybutyrate unit4-HydroxybutyratePoly(4-hydroxybutyrate) (P4HB)
4-hydroxy-4-methylpentanoate unit4-Hydroxy-4-methylpentanoatePoly(4-hydroxy-4-methylpentanoate)

The polymerization of the corresponding lactone, 4,4-dimethyl-dihydrofuran-2-one, typically proceeds through a catalyzed anionic or cationic Ring-Opening Polymerization (ROP). nih.govrsc.org The reaction is initiated by a catalyst that opens the cyclic ester, allowing for the sequential addition of other monomer units to form the polyester (B1180765) chain.

The unique structural feature of this monomer—the gem-dimethyl group at the C4 position—is expected to have a significant influence on both the polymerization process and the final material properties:

Polymerization Kinetics: The steric hindrance from the two methyl groups at the carbon adjacent to the ester oxygen can influence the thermodynamics and kinetics of polymerization. Research on the closely related γ-valerolactone has shown that even a single methyl group increases the activation energy for polymerization compared to more reactive lactones. nih.govnih.gov Therefore, the gem-dimethyl group in this monomer would likely lead to a slower polymerization rate.

Material Properties: The presence of the bulky gem-dimethyl groups along the polymer backbone would restrict chain mobility and rotation. This is predicted to affect the physical properties of poly(4-hydroxy-4-methylpentanoate) by:

Increasing the glass transition temperature (Tg) compared to its non-substituted counterpart, P4HB.

Reducing the degree of crystallinity, leading to a more amorphous material.

Altering the rate of biodegradation, as the steric bulk may hinder enzymatic access to the ester linkages.

Emerging Research Directions and Future Perspectives on Sodium 4 Hydroxy 4 Methylpentanoate

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The traditional synthesis of 4-hydroxy-4-methylpentanoic acid and its precursors, such as 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), often relies on batch processes like the aldol (B89426) condensation of acetone (B3395972). google.com These methods can present challenges in terms of reaction control, scalability, and side-product formation. google.com Modern synthetic methodologies offer promising avenues to overcome these limitations.

Flow Chemistry: Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, provides superior control over reaction parameters like temperature, pressure, and residence time. copernicus.org This enhanced control can lead to higher yields, improved safety, and greater consistency. For the synthesis of Sodium 4-Hydroxy-4-methylpentanoate, a precursor like 4-hydroxy-4-methyl-2-pentanone could be synthesized from acetone in a continuous flow reactor, potentially using a solid-supported catalyst to simplify purification. google.comcopernicus.org This approach minimizes the handling of hazardous reagents and can be scaled up by extending the operational time rather than increasing the reactor size. copernicus.org

Machine Learning-Assisted Synthesis: Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by predicting reaction outcomes, optimizing conditions, and even designing novel synthetic routes. researchgate.netacs.org An ML model, trained on vast databases of chemical reactions, could predict the optimal catalyst, solvent, and temperature for the synthesis of 4-hydroxy-4-methylpentanoic acid with high accuracy. acs.org This data-driven approach accelerates the optimization process, reduces the number of experiments required, and can uncover non-intuitive reaction conditions that a human chemist might overlook. nih.gov The synergy of ML with automated robotic systems could enable high-throughput screening of synthesis conditions, dramatically speeding up the development of an efficient and scalable process. nih.gov

Table 1: Comparison of Batch vs. Potential Advanced Synthesis for this compound Precursors
ParameterTraditional Batch SynthesisPotential Flow Chemistry ApproachPotential Machine Learning Enhancement
Process Type Discontinuous, fixed volumeContinuous, scalable over timeOptimized for both batch and flow
Heat & Mass Transfer Often inefficient, leading to hotspotsHighly efficient, precise temperature controlModels can account for transfer limitations
Safety Higher risk with large volumes of reagentsImproved safety with small reaction volumesCan predict and avoid hazardous conditions
Optimization Empirical, time-consuming (one-variable-at-a-time)Systematic, but still requires experimentationRapid, multi-parameter optimization via algorithms acs.orgnih.gov

Novel Applications in Specialized Chemical and Biochemical Research Fields

While the primary established role of the parent acid of this compound is as a selective GHB receptor ligand, its chemical structure—a branched-chain hydroxy acid—suggests potential in other domains. wikipedia.org

Polymer Science: Hydroxy acids are fundamental building blocks for biodegradable polymers known as polyhydroxyalkanoates (PHAs). nih.gov These materials are considered sustainable alternatives to conventional plastics derived from fossil fuels. nih.gov The specific structure of 4-hydroxy-4-methylpentanoic acid could be exploited to synthesize novel PHAs with unique thermal and mechanical properties. Research could explore the enzymatic or chemical polymerization of this monomer, or its copolymerization with other hydroxy acids like 3-hydroxybutyrate, to create tailored bioplastics for applications in medicine or sustainable agriculture. nih.govnih.gov

Materials Science: Small organic salts are increasingly studied for their role in creating novel materials. rsc.org "Solvent-in-salt" systems, where a small amount of a solvent is dissolved in a large amount of salt, can form unique microstructures that act as microreactors for chemical synthesis. rsc.org this compound, with its hydrophilic carboxylate group and hydroxyl functionality, could be investigated as a component in such systems or in the formulation of ion-conductive hydrogels for applications in soft robotics or wearable sensors. rsc.orgorgsyn.org

Biochemical Probes: The known selectivity of 4-hydroxy-4-methylpentanoic acid for the GHB receptor makes it a valuable scaffold. wikipedia.org By attaching fluorescent tags or other reporter groups to the molecule, researchers could develop novel biochemical probes to visualize and study the distribution and dynamics of GHB receptors in living systems. Such tools would be invaluable for fundamental neuroscience research.

Table 2: Potential Novel Research Applications
FieldPotential ApplicationRationaleKey Research Question
Polymer Chemistry Monomer for novel Polyhydroxyalkanoates (PHAs)Branched hydroxy acid structure can impart unique properties to bioplastics. nih.govCan this monomer be polymerized to create a biodegradable material with useful properties?
Materials Science Component in "Solvent-in-Salt" systems or hydrogelsOrganic salts can form novel material structures. copernicus.orgrsc.orgWhat are the physical properties of highly concentrated solutions of this compound?
Biochemical Research Scaffold for receptor-targeted probesKnown selective binding to the GHB receptor. wikipedia.orgCan functionalized derivatives be created to study receptor pharmacology and localization?
Agriculture Component in biodegradable controlled-release formulationsPHA-based materials can encapsulate and slowly release agrochemicals. nih.govCould a polymer based on this monomer improve the efficiency of fertilizers or pesticides?

Green Chemistry and Sustainable Production Challenges for Hydroxy Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org Applying these principles to the production of this compound presents both challenges and opportunities.

A key challenge is the reliance on petrochemical feedstocks; its precursor, diacetone alcohol, is derived from acetone, which is typically produced from fossil fuels. google.com A greener approach would involve developing biosynthetic routes from renewable resources. For instance, engineered microorganisms could potentially convert sugars or other biomass-derived materials into branched-chain hydroxy acids. rsc.org

Furthermore, traditional synthetic routes often use harsh reagents and generate significant waste. The aldol condensation to form the precursor, for example, has historically used large amounts of sodium or potassium hydroxide (B78521), leading to waste streams that require neutralization. google.com The development of recyclable, solid-acid or base catalysts would represent a significant green advancement. The selective synthesis of medium-chain carboxylic acids from cellulose-derived platform chemicals is an area of active research that could provide pathways to more sustainable production. researchgate.net

Table 3: Green Chemistry Principles and Application to Synthesis
Green Chemistry PrincipleChallenge in Conventional SynthesisPotential Green/Sustainable Approach
1. Prevention By-product formation in aldol condensation. google.comOptimize reaction for higher selectivity using flow chemistry or advanced catalysts.
3. Less Hazardous Chemical Syntheses Use of strong, corrosive bases (e.g., NaOH). google.comDevelop solid, reusable catalysts (e.g., ion-exchange resins). google.com
7. Use of Renewable Feedstocks Dependence on petroleum-derived acetone.Explore biosynthetic pathways from sugars or biomass. nih.govrsc.org
9. Catalysis Stoichiometric use of base catalysts. google.comEmploy catalytic amounts of highly efficient and recyclable catalysts.

Computational Predictions for Undiscovered Reactivity or Research Utility

Computational chemistry and machine learning provide powerful tools for predicting the properties and potential utility of molecules before they are ever synthesized in a lab. For this compound and its parent acid, these in silico methods can guide research efforts efficiently.

Property Prediction: Quantum chemical calculations can predict a wide range of molecular properties, including vibrational frequencies (for spectroscopic identification), dipole moments, and charge distributions. nih.gov These calculations can help rationalize the molecule's known binding affinity for the GHB receptor and predict its potential to interact with other biological targets. For the sodium salt, thermodynamic modeling can estimate physical properties like solubility and hygroscopicity, which are critical for formulation and material science applications. copernicus.org

Reactivity and Application Screening: Machine learning models trained on large chemical datasets can predict potential reactions the molecule could undergo. researchgate.net More advanced AI platforms can perform virtual screening, testing the molecule against computational models of thousands of biological targets to identify potential new therapeutic applications. This approach can generate novel, testable hypotheses for its use in areas far beyond its current research focus. For example, models could predict its potential as an enzyme inhibitor or as a building block for materials with specific electronic properties.

Table 4: Computationally Predictable Properties and Their Relevance
Property TypeSpecific ExamplesResearch Utility
Quantum Mechanical Electron density, bond energies, electrostatic potentialUnderstanding receptor binding, predicting reaction sites, rationalizing stability. nih.gov
Physical/Chemical Solubility, partition coefficient (LogP), pKaFormulation design, environmental fate modeling, predicting absorption in biological systems.
Biological Activity (ML) Predicted binding to other receptors, enzyme inhibitionHypothesis generation for new therapeutic applications, drug repurposing. researchgate.netstenutz.eu
Material Properties (ML) Polymerizability, contribution to material strength/flexibilityGuiding the design of new polymers and functional materials.

Bridging Fundamental Research to Applied Chemical Science Innovations

The journey of a chemical from a fundamental discovery to an applied innovation is often long and requires interdisciplinary collaboration. This compound, or more specifically its parent acid, currently sits (B43327) at the stage of a fundamental research tool in pharmacology. wikipedia.org Bridging this to an applied innovation—be it a new therapeutic, a specialized bioplastic, or a component in an advanced material—requires addressing the challenges and exploring the opportunities outlined in the preceding sections.

This transition necessitates a shift from discovery-oriented research to use-inspired, practical problem-solving. For instance, the fundamental insight into its selective receptor binding could inspire the development of a therapeutic agent. However, this would require a robust and cost-effective synthesis (Section 8.1), a sustainable production chain (Section 8.3), and a thorough understanding of its metabolic fate and toxicology, which can be aided by computational predictions (Section 8.4).

Conclusion

Summary of Key Academic Research Findings and Contributions

Sodium 4-Hydroxy-4-methylpentanoate, through its active form UMB68, represents a significant contribution to neuropharmacological research. Its key feature is its selective affinity for the GHB receptor over GABA receptors. nih.govmedchemexpress.com This selectivity has been instrumental in demonstrating that many of the profound central nervous system depressant effects of GHB are mediated by the GABAB receptor, while the GHB receptor itself mediates a different set of effects. nih.gov Research using this compound has helped to clarify the dual-receptor mechanism of GHB action and has provided a chemical tool to isolate and study one of these systems.

Identification of Outstanding Research Questions and Challenges

Despite its utility, significant questions remain. The precise physiological role of the GHB receptor that UMB68 selectively targets is still not fully understood. The complete metabolic pathway and pharmacokinetic profile of UMB68 have not been elucidated, which limits the interpretation of in vivo studies. Furthermore, the downstream signaling cascades initiated by the activation of the GHB receptor by ligands like UMB68 are an active area of investigation. A major challenge is translating the findings from animal models using such research tools into a coherent understanding of the endogenous GHB system in human health and disease.

Long-Term Outlook for Research on this compound and Related Compounds

The long-term outlook for research on this compound is tied to the broader interest in the GHBergic system. As a highly selective tool, this compound and other next-generation analogs will continue to be valuable for mapping the neural circuits and cellular mechanisms governed by the GHB receptor. Future research will likely focus on developing even more potent and selective ligands (both agonists and antagonists) to further probe this system. These efforts could pave the way for novel therapeutic strategies targeting the GHB receptor for various neurological or psychiatric conditions, moving beyond the complex pharmacology of GHB itself.

Q & A

Q. What are the standard laboratory synthesis protocols for Sodium 4-Hydroxy-4-methylpentanoate?

this compound is synthesized via neutralization of 2-amino-4-hydroxy-4-methylpentanoic acid with sodium hydroxide in an aqueous medium under controlled temperature (25–30°C). The reaction is monitored for pH stabilization, followed by solvent evaporation and recrystallization to achieve ≥95% purity. This method ensures minimal side-product formation .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the amino and hydroxyl groups.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity using a C18 column and UV detection at 210 nm.
  • Mass Spectrometry (MS) : For molecular weight verification (169.15 g/mol) and fragmentation pattern analysis .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

The compound is highly soluble in water due to its ionic nature but exhibits limited solubility in non-polar solvents (e.g., hexane). Researchers working with lipid-based systems may require solubilization aids, such as dimethyl sulfoxide (DMSO), or derivatization to improve lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize derivatives of this compound for targeted applications?

  • Oxidation : Use potassium permanganate in acidic media to produce oxo derivatives.
  • Reduction : Sodium borohydride selectively reduces carbonyl groups while preserving the amino functionality.
  • Substitution : Alkyl halides introduce hydrophobic chains for enhanced membrane permeability. Kinetic studies using in-situ FTIR are recommended to track intermediate formation .

Q. What strategies mitigate batch-to-batch variability during scale-up of this compound synthesis?

  • Quality Control : Implement inline pH monitoring and real-time HPLC to ensure consistent neutralization and purity.
  • Process Analytical Technology (PAT) : Use Raman spectroscopy to detect crystallization endpoints.
  • Thermal Stability Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>200°C) for safe scaling .

Q. How does the stereochemistry of this compound influence its biochemical interactions?

The compound’s chiral centers (C2 and C4) dictate binding affinity to enzymes like aminotransferases. Molecular docking simulations (e.g., AutoDock Vina) and circular dichroism (CD) spectroscopy are critical for studying enantioselective interactions. Comparative studies with analogs (e.g., Sodium 2-amino-4-hydroxy-4-ethylpentanoate) reveal steric and electronic effects on activity .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound?

  • Meta-Analysis : Systematically review studies using tools like PRISMA, focusing on assay conditions (e.g., pH, temperature).
  • Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects.
  • Isotopic Labeling : Use deuterated analogs (e.g., 4-Methylpentanoic acid-d12) to track metabolic pathways and validate conflicting results .

Methodological Notes

  • Purity Standards : Follow JECFA specifications for research-grade compounds, including ≤0.1% heavy metal contamination .
  • Data Reproducibility : Archive raw chromatographic and spectral data in repositories like Zenodo for peer validation .
  • Ethical Compliance : For biological studies, adhere to protocols for human/animal subject research, including IRB approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.